N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide is an aromatic amide and a member of furans.
Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the synthesis and anti-allergic activity of novel N-(substituted phenyl)-2,5-dihydro-2-oxo-4-[(substituted phenyl)amino]-3-furancarboxamide derivatives, including N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide, exhibiting a unique and previously unknown rearrangement of 2-(N-phenylamino)-4,5-dihydro-4-oxo-3-furancarboxylic acids (Mack et al., 1987).
- Another study reported on the Diels−Alder cycloaddition of 5-Amino-2-furancarboxylic acid methyl ester, a related compound, for preparing polysubstituted anilines, demonstrating the high regioselectivity of these reactions (Padwa et al., 1997).
Pharmaceutical Applications
- Research on laser-induced photoconversion of nitrofuran preparations, including compounds similar to this compound, provided insights into the mechanism of biological action of these compounds, particularly in their interaction with laser radiation (Borodulin et al., 2006).
- A study on metabolic and photochemical hydroxylation of 5-nitro-2-furancarboxaldehyde derivatives, related to the compound , discussed the formation of novel derivatives and their potential biological implications (Olivard et al., 1976).
Antimicrobial Activity
- Synthesis and evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds, demonstrated significant antibacterial and antimycobacterial activity, highlighting the potential antimicrobial applications of these furancarboxamide derivatives (Chambhare et al., 2003).
Antioxidant and Anticonvulsant Activities
- Investigations into the antioxidant and antimicrobial activities of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides revealed the potential of these derivatives in addressing various health concerns (Devi et al., 2010).
- A study on 5-phenyl-2-furamidines, structurally related compounds, demonstrated their potential as antidepressants, suggesting possible applications for furancarboxamide derivatives in mental health treatments (Pong et al., 1984).
Properties
Molecular Formula |
C16H11N3O6 |
---|---|
Molecular Weight |
341.27 g/mol |
IUPAC Name |
N-[3-(furan-2-carbonylamino)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H11N3O6/c20-15(12-5-2-8-24-12)17-10-3-1-4-11(9-10)18-16(21)13-6-7-14(25-13)19(22)23/h1-9H,(H,17,20)(H,18,21) |
InChI Key |
ULWDBWHXYUCIPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
solubility |
4.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.